molecular formula C10H8ClNO2 B2457467 5-Chloro-1-ethylindoline-2,3-dione CAS No. 102838-61-9

5-Chloro-1-ethylindoline-2,3-dione

Cat. No.: B2457467
CAS No.: 102838-61-9
M. Wt: 209.63
InChI Key: CVNFQWGJCPCLPO-UHFFFAOYSA-N
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Description

Product Overview 5-Chloro-1-ethylindoline-2,3-dione is an organic compound with the molecular formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol . This compound is provided with a minimum purity of ≥97% and should be stored sealed in a dry environment, ideally between 2-8°C . Safety & Handling This product is classified with the signal word "Warning" according to GHS standards. Key hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H320 (May cause eye irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal protocols. This chemical is intended for Research and Further Manufacturing Use Only and is not intended for direct human or veterinary use . Research Context Indole-2,3-dione (isatin) derivatives are a significant class of compounds in medicinal chemistry research due to their broad biological activity profile . While this specific 1-ethyl derivative is commercially available for research purposes, detailed information on its specific applications, mechanism of action, and biological targets is not available in the current search results. Scientists are exploring various substituted indole-2,3-diones, including 5-chloro derivatives, as potential inhibitors in oncology research pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-ethylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNFQWGJCPCLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 5 Chloro 1 Ethylindoline 2,3 Dione

Electrophilic and Nucleophilic Reactivity at Key Molecular Sites

The reactivity of 5-Chloro-1-ethylindoline-2,3-dione is primarily centered around the indoline-2,3-dione nucleus, which features multiple sites for both electrophilic and nucleophilic attack.

Reactivity at the Indoline-2,3-dione Core: C-3 and N-1 Positions

The indoline-2,3-dione core of this compound is a hub of chemical reactivity. The C-3 carbonyl group is highly susceptible to nucleophilic attack, a characteristic feature of isatin (B1672199) and its derivatives. This reactivity allows for the introduction of a wide range of functional groups at this position. For instance, condensation reactions with primary amines or hydrazines at the C-3 position lead to the formation of Schiff bases. lupinepublishers.com

Involvement of C2-C3 π-bond and C2-N σ-bond in Chemical Transformations

The C2-C3 π-bond within the indoline-2,3-dione core, part of the α,β-dicarbonyl system, contributes to the electrophilic nature of the C-3 position. This bond can participate in various addition and cycloaddition reactions.

The C2-N σ-bond is generally stable; however, under certain reaction conditions, it can be cleaved, leading to ring-opening reactions. The stability of this bond is crucial for maintaining the integrity of the indoline (B122111) ring structure during most chemical transformations.

Derivatization Strategies via Functional Group Transformations

The versatile reactivity of this compound allows for a multitude of derivatization strategies, enabling the synthesis of a diverse library of related compounds with potentially varied biological activities.

Formation of Schiff Bases and Mannich Bases

A prominent derivatization strategy for this compound involves the C-3 carbonyl group. Condensation with primary aromatic amines or hydrazines readily forms Schiff bases. lupinepublishers.com This reaction is a common method for introducing new C=N bonds into the molecule. lupinepublishers.comresearchgate.net

Furthermore, the resulting Schiff bases can undergo aminomethylation via the Mannich reaction by treatment with formaldehyde (B43269) and a secondary or primary amine to yield Mannich bases. researchgate.netnih.gov These reactions provide a pathway to introduce a variety of aminoalkyl groups, significantly expanding the structural diversity of the derivatives. lupinepublishers.comnih.gov

Table 1: Examples of Schiff and Mannich Base Formation

Reactant(s) Reaction Type Product Type Reference
5-substituted-1H-indole-2,3-dione + aromatic primary amine/hydrazine Condensation Schiff Base lupinepublishers.com

Regioselective Reduction of Carbonyl Groups in Isatin Derivatives

The two carbonyl groups at the C-2 and C-3 positions of the isatin core can be selectively reduced. The choice of reducing agent and reaction conditions determines the outcome of the reduction. For instance, using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can lead to the formation of the corresponding 2,3-dihydroxyindoline. This partial reduction highlights the ability to selectively target one or both carbonyl groups for transformation. The regioselective reduction is a valuable tool for creating derivatives with altered electronic and steric properties. nih.gov

Table 2: Regioselective Reduction of a 5-Chloro-isatin Derivative

Reducing Agent Conditions Product Yield Application Reference
NaBH₄ MeOH, 0°C, 2 h 2,3-dihydroxyindoline 78% Precursor for neuroprotective agents

Investigation of Ring Expansion and Other Rearrangement Reactions

Isatin and its derivatives can undergo ring expansion and other rearrangement reactions, leading to the formation of different heterocyclic systems. These reactions are often driven by the formation of a more stable carbocation or ring system. chemistrysteps.comyoutube.com For example, under certain conditions, a four-membered ring can expand to a more stable five-membered ring. chemistrysteps.com While specific examples for this compound are not detailed in the provided context, the general reactivity pattern of isatins suggests that such transformations are plausible. nih.govmasterorganicchemistry.com These rearrangements can provide access to novel molecular scaffolds that are not readily accessible through direct synthesis. nih.gov

Exploration of 1,3-Dipolar Cycloaddition Reactions with N-Ethylisatin Derivatives

The 1,3-dipolar cycloaddition is a powerful and versatile method in organic synthesis for the construction of five-membered heterocyclic rings. nih.govwikipedia.orgresearchgate.net This reaction involves the combination of a 1,3-dipole with a dipolarophile, leading to a wide array of complex molecular architectures with high regio- and stereoselectivity. nih.govdoi.org In the context of this compound and related N-ethylisatin derivatives, this strategy has been effectively employed to generate novel spirooxindole scaffolds, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

Research in this area has largely focused on the in situ generation of azomethine ylides from isatin precursors. These ylides, serving as the 1,3-dipole, are typically formed through the condensation of an isatin derivative with an α-amino acid, such as sarcosine (B1681465) or L-proline, often accompanied by decarboxylation. researchgate.netiaea.org The resulting reactive intermediate then readily participates in cycloaddition with a variety of electron-deficient alkenes or alkynes (dipolarophiles). researchgate.net

Studies have demonstrated the successful synthesis of spiro[indoline-pyrrolidine] and spiro[indoline-pyrrolizine] derivatives through one-pot, three-component reactions involving a substituted isatin, an amino acid, and a dipolarophile. nih.goviaea.org The substitution pattern on the isatin ring, including the presence of a chloro group at the 5-position and an ethyl group on the nitrogen, influences the electronic nature of the starting material and can affect the reactivity and outcome of the cycloaddition. doi.org

For instance, the reaction of isatin derivatives with L-proline generates an azomethine ylide that can react with various dipolarophiles to yield complex spiro-heterocyclic systems. The reaction conditions, such as the solvent and catalyst, can be optimized to achieve high yields and selectivity. nih.govnih.gov While many studies utilize isatin or N-substituted isatins with various alkyl or aryl groups, the principles are directly applicable to this compound. The general reaction scheme involves the initial formation of the azomethine ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile to furnish the spirocyclic product.

The following data tables summarize representative findings from studies on 1,3-dipolar cycloaddition reactions of isatin derivatives, providing insight into the types of products that can be obtained from precursors like this compound.

Table 1: Three-Component 1,3-Dipolar Cycloaddition of Isatins, Sarcosine, and Dipolarophiles

This table illustrates the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives through the reaction of various isatins with sarcosine to generate an azomethine ylide, followed by cycloaddition with different dipolarophiles. The data is based on findings from studies on multicomponent reactions of isatins. iaea.org

Isatin Derivative (R)DipolarophileProductYield (%)Ref.
Htrans-1,2-dibenzoylethylene5-Benzoyl-4-phenyl-1'-methylspiro[pyrrolidine-3,3'-indoline]-2',2-dione95 iaea.org
5-Cltrans-1,2-dibenzoylethylene5-Benzoyl-5'-chloro-4-phenyl-1'-methylspiro[pyrrolidine-3,3'-indoline]-2',2-dione92 iaea.org
5-Brtrans-1,2-dibenzoylethylene5-Benzoyl-5'-bromo-4-phenyl-1'-methylspiro[pyrrolidine-3,3'-indoline]-2',2-dione96 iaea.org
5-NO₂trans-1,2-dibenzoylethylene5-Benzoyl-5'-nitro-4-phenyl-1'-methylspiro[pyrrolidine-3,3'-indoline]-2',2-dione90 iaea.org

Table 2: Synthesis of Spiro[indoline-3,3'-pyrrolizines] via 1,3-Dipolar Cycloaddition

This table presents the results from the one-pot reaction of substituted isatins, L-proline, and electron-deficient alkenes, leading to the formation of complex spiro[indoline-3,3'-pyrrolizine] structures with high regio- and stereospecificity. nih.gov

Isatin DerivativeDipolarophileProductYield (%)Ref.
1-hexyl-isatin(E)-1,3-diphenylprop-2-en-1-one2'-benzoyl-1-hexyl-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2-one85 nih.gov
5,7-dichloro-isatin(E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one1',2'-bis(4-chlorobenzoyl)-5,7-dichloro-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2-one82 nih.gov

Another important class of 1,3-dipoles used in reactions with isatin derivatives are nitrile oxides. These are typically generated in situ from the corresponding hydroximinoyl chlorides. The cycloaddition of nitrile oxides with the C=N bond of isatin-imines or the C=C bond of isatin-derived dipolarophiles provides a direct route to spiro-oxadiazole and spiro-isoxazoline containing oxindoles, respectively.

Table 3: 1,3-Dipolar Cycloaddition of Nitrile Oxides to Isatin Imines

This table showcases the synthesis of spiro[indoline-3,5'- iaea.orgnih.govoxadiazol]-2-ones through the reaction of an isatin-derived Schiff base with various nitrile oxides.

Isatin-Imine SubstituentNitrile Oxide Precursor (Ar)ProductYield (%)Ref.
3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl4-Nitrobenzohydroximinoyl chloride4'-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)-3'-(4-nitrophenyl)-spiro[indoline-3,5'- iaea.orgnih.govoxadiazol]-2-one88
3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl4-Chlorobenzohydroximinoyl chloride3'-(4-chlorophenyl)-4'-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)-spiro[indoline-3,5'- iaea.orgnih.govoxadiazol]-2-one85
3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl4-Methylbenzohydroximinoyl chloride4'-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)-3'-(p-tolyl)-spiro[indoline-3,5'- iaea.orgnih.govoxadiazol]-2-one82

These studies collectively highlight the synthetic utility of 1,3-dipolar cycloaddition reactions for the derivatization of the isatin scaffold, providing a reliable pathway for accessing structurally diverse and complex heterocyclic systems from precursors such as this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 1 Ethylindoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5-Chloro-1-ethylindoline-2,3-dione, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the presence and connectivity of the ethyl group and the substitution pattern on the aromatic ring.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the N-ethyl group. The aromatic region will display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Specifically, the proton at the C6 position, being adjacent to the chlorine atom, would likely appear as a doublet. The proton at C7 would present as a doublet of doublets due to coupling with the protons at C6 and C4, and the C4 proton would appear as a doublet.

The N-ethyl group will give rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.8m
-NCH₂CH₃~3.8q
-NCH₂CH₃~1.3t

Note: Predicted values are based on the analysis of related structures and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) are the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 160-185 ppm. The aromatic carbons will resonate in the region of 110-150 ppm, with the carbon atom attached to the chlorine atom (C5) showing a characteristic shift. The carbons of the N-ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (C2, C3)160 - 185
Aromatic C110 - 150
-NCH₂CH₃~35
-NCH₂CH₃~13

Note: Predicted values are based on the analysis of related structures and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups and the various bonds within the molecule. The two carbonyl groups (C=O) of the dione (B5365651) moiety will give rise to strong, distinct absorption bands in the region of 1700-1760 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (dione)1700 - 1760 (strong, two bands)
Aromatic C=C1450 - 1600 (multiple bands)
C-N1180 - 1360
C-Cl600 - 800
Aromatic C-H>3000
Aliphatic C-H<3000

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈ClNO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 209.63 g/mol ). Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would likely involve the loss of the ethyl group, the carbonyl groups (as CO), and the chlorine atom, leading to characteristic fragment ions that can be used to confirm the structure of the molecule.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The crystal structure of 5-chloro-1-methylindoline-2,3-dione reveals a nearly planar indoline (B122111) ring system. researchgate.net It is expected that this compound would adopt a similar planar conformation in the solid state. The ethyl group at the N1 position would likely be oriented to minimize steric hindrance with the adjacent carbonyl group. The crystal packing is anticipated to be influenced by intermolecular interactions such as dipole-dipole forces and potentially weak C-H···O hydrogen bonds.

Comparative Spectroscopic Analysis with Related Indoline-2,3-dione Analogues

The spectroscopic data of this compound can be effectively understood through comparison with its parent compound, 5-chloroisatin (B99725), and its N-methyl analogue, 5-chloro-1-methylindoline-2,3-dione.

In the ¹H NMR spectrum, the key difference between 5-chloroisatin and its N-alkylated derivatives is the absence of the N-H proton signal (typically a broad singlet around 11 ppm) and the appearance of signals corresponding to the alkyl group. The chemical shifts of the aromatic protons are also subtly influenced by the nature of the N-substituent.

Similarly, in the ¹³C NMR spectrum, the introduction of the ethyl group at the nitrogen atom leads to the appearance of two additional signals in the aliphatic region. The chemical shifts of the aromatic and carbonyl carbons may also experience minor shifts due to the electronic effects of the ethyl group compared to a proton or a methyl group.

The IR spectra of these compounds are dominated by the strong carbonyl absorptions. The position of these bands can be influenced by the N-substituent, with N-alkylation generally causing a slight shift in the vibrational frequencies.

By systematically comparing the spectroscopic data of this compound with these and other related analogues, a comprehensive and confident structural assignment can be achieved.

Computational Chemistry and Theoretical Investigations of 5 Chloro 1 Ethylindoline 2,3 Dione

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the electronic structure and properties of molecules. DFT methods are favored for their balance of accuracy and computational cost, making them well-suited for the study of moderately sized organic molecules like 5-Chloro-1-ethylindoline-2,3-dione.

Basis Set Selection and Functional Application in DFT Studies

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. For isatin (B1672199) and its derivatives, a combination of the B3LYP functional with Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(d,p), has been shown to provide reliable results in various studies on similar molecular systems. researchgate.netdergipark.org.tr The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which often leads to improved accuracy for many molecular properties.

The 6-311G(d,p) basis set is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing chemical bonds and non-bonding interactions. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions on both heavy and hydrogen atoms, which are important for describing anions and systems with significant electron density far from the nuclei. The selection of the basis set is a compromise between desired accuracy and computational expense.

Frontier Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution and energy of these orbitals provide a map of the molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the indoline (B122111) system. The LUMO, in contrast, is anticipated to be distributed over the electron-deficient dicarbonyl group at positions 2 and 3, making these sites susceptible to nucleophilic attack. The presence of the electron-withdrawing chlorine atom at the 5-position and the ethyl group at the 1-position will modulate the energies of these frontier orbitals.

Illustrative Data for Frontier Molecular Orbitals of this compound

OrbitalEnergy (eV)
HOMO-6.5 to -7.5
LUMO-2.0 to -3.0

Note: The data in this table is illustrative and represents typical values for similar isatin derivatives based on DFT calculations. Specific values for this compound would require dedicated computational analysis.

Energy Gap (ΔE_gap) and its Significance in Reactivity Prediction

The energy gap (ΔE_gap) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized.

The ΔE_gap is also related to the molecule's electronic absorption properties. A smaller gap corresponds to absorption at longer wavelengths (lower energy). For this compound, the HOMO-LUMO gap can be calculated as:

ΔE_gap = E_LUMO - E_HOMO

A precise value for the energy gap would be obtained from DFT calculations. This value is instrumental in predicting the compound's behavior in chemical reactions and its potential as a chromophore.

Electronic Structure and Reactivity Descriptors

Beyond the frontier orbitals, several other electronic descriptors derived from DFT calculations offer a more quantitative understanding of a molecule's reactivity.

Dipole Moment, Global Hardness (η), and Electronegativity (χ) Assessments

Global hardness (η) and electronegativity (χ) are concepts derived from conceptual DFT that quantify a molecule's resistance to change in its electron distribution and its electron-attracting power, respectively. They can be approximated from the HOMO and LUMO energies using the following equations:

χ = - (E_HOMO + E_LUMO) / 2 η = (E_LUMO - E_HOMO) / 2

A high value of hardness indicates a "hard" molecule that is less reactive, while a low hardness suggests a "soft" molecule that is more reactive. Electronegativity helps in understanding the direction of charge transfer in a reaction.

Illustrative Data for Reactivity Descriptors of this compound

DescriptorIllustrative Value
Dipole Moment (Debye)3.0 - 4.0
Electronegativity (χ) (eV)4.25 - 5.25
Global Hardness (η) (eV)2.25 - 2.75

Note: The data in this table is illustrative and represents typical values for similar isatin derivatives based on DFT calculations. Specific values for this compound would require dedicated computational analysis.

Local Reactivity Analysis through Fukui Functions

While global descriptors like hardness and electronegativity describe the reactivity of the molecule as a whole, Fukui functions provide insight into the local reactivity at different atomic sites. The Fukui function, f(r), indicates the change in electron density at a specific point 'r' when the total number of electrons in the system changes.

There are three types of Fukui functions:

f+(r) for nucleophilic attack (addition of an electron)

f-(r) for electrophilic attack (removal of an electron)

f0(r) for radical attack

By calculating the condensed Fukui functions for each atom in this compound, the most probable sites for nucleophilic, electrophilic, and radical attacks can be identified. For this molecule, the carbonyl carbons are expected to have high values of f+(r), indicating their susceptibility to nucleophilic attack. The aromatic ring carbons and the nitrogen atom are likely to be the preferred sites for electrophilic attack, as indicated by their f-(r) values.

Mulliken Atomic Charge Distribution and Molecular Electrostatic Potential Mapping

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of this compound.

Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution and is a valuable tool for predicting reactive sites. For molecules in the indoline-dione family, MEP maps typically show negative potential (often colored red or yellow) concentrated around the carbonyl oxygen atoms and the chlorine substituent, indicating their role as nucleophilic centers. Conversely, regions of positive potential (blue) are generally located around the hydrogen atoms of the ethyl group and the aromatic ring. This visualization of electrostatic potential is crucial for understanding non-covalent interactions, such as those involved in receptor binding or adsorption processes.

Adsorption Mechanism Modeling and Molecular Interactions

The structural and electronic features of this compound suggest its potential to adsorb onto various surfaces, a process that can be modeled and understood through computational methods.

Theoretical Treatment of Adsorption Isotherms (e.g., Langmuir Model)

The adsorption of organic molecules onto a surface can often be described by models such as the Langmuir isotherm, which assumes monolayer adsorption onto a surface with a finite number of identical sites. While specific experimental or theoretical adsorption studies for this compound are not documented in the available literature, research on analogous compounds like 5-chloro-1-(2-(dimethylamino) ethyl) indole-2,3-dione on mild steel surfaces has been conducted. imist.ma In such studies, the relationship between the concentration of the inhibitor and the surface coverage is analyzed at different temperatures. The data is then fitted to the Langmuir adsorption isotherm equation to determine the adsorption constant (Kads), which relates to the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads would indicate a spontaneous adsorption process.

Computational Insights into Electron Transfer Phenomena

The interaction of this compound with other species, particularly in processes like corrosion inhibition or receptor binding, invariably involves electron transfer. Computational chemistry provides insight into this phenomenon through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For isatin derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the nitrogen atom, whereas the LUMO is often localized on the dione (B5365651) moiety. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller energy gap suggests that the molecule is more polarizable and reactive, facilitating electron transfer. While precise HOMO-LUMO energy values for this compound are not published, DFT calculations on similar structures are used to predict these properties and thus the molecule's propensity to engage in charge transfer interactions.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could reveal the rotational freedom of the N-ethyl group and any conformational changes in the five-membered ring. Such simulations would track the atomic positions and velocities over time, governed by a force field that describes the intra- and intermolecular forces. The resulting trajectory can be analyzed to identify stable conformations, understand the dynamics of interaction with other molecules, and calculate binding free energies. However, specific MD simulation studies focused solely on this compound are not currently available in the scientific literature. Studies on related, larger systems, such as dyes derived from this compound, have utilized computational modeling to understand intermolecular interaction energies, which are influenced by substituent groups like the N-ethyl moiety. scribd.com

Mechanistic Probes in Enzymatic Interaction Studies

The structural scaffold of this compound is a key feature in its interactions with various protein targets, making it a subject of interest in enzymatic inhibition studies. The mechanisms of these interactions are often explored through computational and experimental approaches.

1 Molecular Docking and Binding Interaction Analysis with Protein Targets (e.g., urease, α-glucosidase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding interactions between small molecules, like this compound derivatives, and protein targets such as urease and α-glucosidase.

In the context of α-glucosidase inhibition, a key therapeutic target for managing type II diabetes, docking studies can reveal how these inhibitor molecules fit into the active site of the enzyme. nih.gov For instance, the analysis might show that specific groups on the inhibitor form hydrogen bonds or hydrophobic interactions with key amino acid residues within the enzyme's binding pocket. nih.gov The catalytic site of human lysosomal acid α-glucosidase is known to contain several acidic and basic residues that are crucial for its function. nih.gov Docking studies can elucidate how inhibitors interact with these critical residues to block the enzyme's activity. nih.gov

Similarly, for urease, a nickel-containing metalloenzyme implicated in diseases caused by Helicobacter pylori, molecular docking can illustrate the binding mode of inhibitors within its catalytic pocket. nih.gov The active site of urease contains both hydrophobic and hydrophilic residues, as well as two nickel ions that are essential for its catalytic activity. nih.gov Docking studies can show how inhibitors interact with these residues and the nickel ions, leading to the inhibition of the enzyme. nih.gov

The following table summarizes the types of interactions that can be analyzed through molecular docking:

Interaction TypeDescription
Hydrogen BondingInteraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.
Metal-Ligand CoordinationInteraction between a metal ion (e.g., in a metalloenzyme) and a ligand (the inhibitor).

Mechanistic Studies of 5 Chloro 1 Ethylindoline 2,3 Dione in Applied Chemical Systems

2 Investigation of Inhibitory Pathways at a Molecular Level

Understanding the inhibitory pathways at a molecular level involves elucidating the specific sequence of events that lead to the inactivation of an enzyme by an inhibitor. This goes beyond simple binding and looks at the functional consequences of this interaction. For instance, the inhibition of enzymes like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are crucial in cancer signaling pathways, by indole (B1671886) derivatives has been investigated. mdpi.com These studies aim to understand how the inhibitor affects the conformational changes of the enzyme, its substrate binding, or its catalytic activity.

The binding of an inhibitor can lead to several outcomes:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

By combining experimental kinetic data with molecular modeling, researchers can propose a detailed molecular mechanism for the inhibitory pathway. This can involve identifying the key residues involved in the inhibitor's binding and how this binding event translates into a loss of enzymatic function.

Mechanistic Aspects of Other Industrial or Material Science Applications (e.g., fluorescent sensors, dyes)

The inherent spectroscopic properties and reactive carbonyl groups of the isatin (B1672199) scaffold make its derivatives, such as 5-Chloro-1-ethylindoline-2,3-dione, promising candidates for applications in material science, particularly as fluorescent sensors and components of dyes. While direct mechanistic studies on this compound are not extensively available, the well-documented behavior of analogous isatin derivatives provides a strong basis for understanding its potential mechanisms of action in these applications.

Fluorescent Sensors

Isatin derivatives are frequently employed in the design of fluorescent chemosensors for the detection of various ions and molecules. The underlying mechanism of these sensors often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). The interaction of the isatin-based sensor with a specific analyte can modulate these processes, leading to a discernible change in the fluorescence output, such as quenching ("turn-off") or enhancement ("turn-on").

A common strategy involves the condensation of the C3-carbonyl group of the isatin core with an amine-containing fluorophore to form a Schiff base. This creates a donor-acceptor system where the isatin moiety can act as an electron acceptor. For instance, isatin-based Schiff base sensors have been developed for the detection of metal ions like Cu²⁺ and Fe³⁺. rsc.orggrowingscience.com The binding of the metal ion to the Schiff base ligand can disrupt the ICT process or facilitate non-radiative decay pathways, resulting in fluorescence quenching. rsc.org Conversely, in some designs, the binding of an analyte can restrict intramolecular rotation or block a PET process, leading to fluorescence enhancement.

In the context of this compound, the presence of the electron-withdrawing chlorine atom at the C5 position and the N-ethyl group can influence the electronic properties of the isatin core. These substitutions can affect the energy levels of the frontier molecular orbitals, which in turn would impact the efficiency of PET and ICT processes in a sensor molecule derived from it. For example, the chlorine atom would likely enhance the electron-accepting nature of the isatin ring, potentially leading to more efficient quenching in a PET-based "turn-off" sensor.

Isatin itself has been shown to act as a colorimetric sensor for fluoride (B91410) anions through a deprotonation mechanism. d-nb.info The interaction with the highly basic fluoride ion leads to the deprotonation of the N-H proton, causing a significant color change. While this compound is N-alkylated and lacks this proton, Schiff base derivatives synthesized from it could still possess N-H protons from the attached moiety that could participate in similar interactions.

Table 1: Representative Photophysical Properties of Isatin-Based Fluorescent Sensors

Compound/SensorAnalyteMechanismEmission ChangeDetection LimitReference
Isatin-3-thiosemicarbazoneFluoride ionAnion binding and deprotonationColorimetric and UV-Vis shift2.37 µM researchgate.net
Isatin Schiff baseCysteineFluorescence quenchingTurn-off3.97 x 10⁻¹¹ M researchgate.netrsc.org
Rhodamine-isatin basedAl³⁺FRET (Fluorescence Resonance Energy Transfer)Turn-on- researchgate.net
Isatin-based Schiff baseCu²⁺Fluorescence quenchingTurn-off1.8 ppb researchgate.net

Dyes

The chromophoric isatin core is a valuable building block for the synthesis of disperse dyes, which are used for coloring hydrophobic fibers like polyester (B1180765). google.comresearchgate.net The color of these dyes is determined by the electronic transitions within the molecule, which can be tuned by introducing various substituents onto the isatin ring. Condensation of the C3-carbonyl group of isatin derivatives with active methylene (B1212753) compounds is a common method to produce dyes with shades ranging from yellow to reddish-orange. google.comresearchgate.net

The mechanism of dyeing with disperse dyes involves the transfer of the dye from an aqueous dispersion to the fiber. The dye molecules are thought to be individually dissolved in the water at a very low concentration and then adsorb onto the fiber surface. Under high temperature and pressure, the amorphous regions of the polyester fiber swell, allowing the dye molecules to penetrate and become trapped within the fiber matrix upon cooling. The fastness properties of the dye, such as its resistance to washing, light, and sublimation, are dependent on the strength of the interactions between the dye molecule and the fiber, as well as the stability of the dye molecule itself. google.com

Table 2: Representative Color and Fastness Properties of Isatin-Based Dyes on Polyester

Isatin DerivativeColor on PolyesterLight Fastness (out of 8)Wash Fastness (out of 5)Sublimation Fastness (out of 5)Reference
N-butylisatin derivativeYellowGoodGoodGood google.com
Isatin-3-hydrazoneYellow--- researchgate.net
Isatin-3-thiosemicarbazoneYellow-orange--- researchgate.net
Isatin-benzanthrone hybrid-ExcellentExcellent- ekb.eg

Derivatization and Structure Activity Relationship Sar Studies of 5 Chloro 1 Ethylindoline 2,3 Dione Analogues

Systematic Modification of the N-Alkyl Chain and Halogen Position

The isatin (B1672199) scaffold of 5-Chloro-1-ethylindoline-2,3-dione offers multiple sites for chemical modification, with the N-alkyl chain and the halogen position being primary targets for derivatization to explore structure-activity relationships (SAR).

N-Alkyl Chain Modification:

Systematic alterations of the N-alkyl chain have been shown to significantly influence the biological activity of indoline-2,3-dione derivatives. For instance, in studies on related 5-chloro-1-(2-phenylethyl)-1H-indole-2,3-dione, the length and nature of the N-substituent are critical. Longer alkyl chains have been observed to favor the inhibition of certain enzymes like aldehyde dehydrogenase 1A1 (ALDH1A1) and ALDH3A1. The introduction of different functional groups onto the N-alkyl chain, such as dimethylamino groups, has also been explored. researchgate.net N-alkylation reactions are commonly carried out under phase transfer catalysis (PTC) conditions, which is a validated method for producing a diverse range of indole-dione analogues with high yields. researchgate.net

Halogen Position and Type:

The position and identity of the halogen substituent on the indole (B1671886) ring are crucial determinants of the compound's activity and selectivity. The presence of a chlorine atom at the 5-position, as in the parent compound, has been shown to enhance potency towards certain biological targets while decreasing it for others. For example, in the context of aldehyde dehydrogenase (ALDH) inhibition, the 5-chloro substitution increases potency for ALDH2 but diminishes it for ALDH3A1.

Furthermore, the introduction of different halogens or moving the halogen to other positions, such as the 6-position, can dramatically alter the biological profile. For example, the presence of chlorine or bromine at the 5-position can significantly reduce potency against ALDH3A1 while enhancing selectivity for ALDH1A1 and ALDH2.

Influence of Substituents on Molecular Reactivity and Electronic Properties

Substituents on the this compound framework exert a profound influence on the molecule's reactivity and electronic landscape. The electron-withdrawing nature of the dione (B5365651) core, combined with the chloro-substituent, activates the aromatic ring for certain chemical transformations.

The 5-chloro group, in particular, makes the indole ring susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The rate of these substitutions is modulated by factors such as solvent polarity and the electronic nature of other substituents on the molecule.

Quantum-chemical calculations on related five-membered N-heterocycles have provided insights into how substituents affect electron distribution. rsc.org The position of endocyclic nitrogen atoms relative to a substituent has a significant impact on its electron-donating or -withdrawing properties. rsc.org Electron-donating groups generally hinder cyclic delocalization, a key aspect of aromaticity, which in turn can affect the molecule's interaction with biological targets. rsc.org

Development of Libraries of this compound Derivatives for Chemical Exploration

The synthetic tractability of the isatin core has facilitated the creation of extensive libraries of this compound derivatives. These libraries are invaluable tools for chemical exploration and drug discovery, allowing for the screening of a wide range of compounds against various biological targets.

The synthesis of these libraries often employs efficient methods like phase transfer catalysis for N-alkylation and various cycloaddition reactions. researchgate.net For example, 1,3-dipolar cycloadditions and copper-catalyzed azide-alkyne cycloadditions have been used to generate novel heterocyclic systems fused to the isatin core. researchgate.net These reactions enable the rapid generation of structurally diverse molecules from a common starting material.

A variety of derivatives have been synthesized, including those with different N-alkyl chains (e.g., allyl, octyl, propargyl) and those incorporating further heterocyclic motifs like triazoles. researchgate.net These libraries have been screened for various activities, including antibacterial and anticancer properties. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This powerful tool is increasingly used in the study of indoline-2,3-dione derivatives to predict the activity of novel compounds before their synthesis, thereby saving time and resources. nih.govresearchgate.net

A reliable QSAR model is built by correlating molecular descriptors (which represent the physicochemical properties of the molecules) with their experimentally determined biological activities. nih.gov Statistical methods are used to validate the model's predictive power. nih.gov For isatin and its derivatives, QSAR studies have been employed to investigate their potential as inhibitors of various enzymes and as antituberculosis agents. nih.govnih.gov

The development of QSAR models for indeno[1,2-b]indole (B1252910) derivatives, which share structural similarities with the indoline-2,3-dione core, has been successful in predicting their inhibitory activity against protein kinases like CK2. nih.govresearchgate.net These models can help in identifying key structural features responsible for biological activity and guide the design of more potent and selective analogues.

Q & A

Q. What experimental methods are recommended for determining the molecular structure of 5-chloro-1-ethylindoline-2,3-dione?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for precise structural determination. Key steps include:

  • Crystal growth : Use solvent diffusion or slow evaporation (e.g., methanol/chloroform mixtures) to obtain high-quality crystals .
  • Data collection : Ensure a high data-to-parameter ratio (>15:1) and measure at low temperatures (e.g., 296 K) to minimize thermal motion artifacts .
  • Refinement : Apply the SHELX package with anisotropic displacement parameters for non-H atoms. Typical R-factors should be ≤0.04 for reliability .

Q. How can synthetic routes to this compound be optimized to improve yield?

Answer:

  • Substrate activation : Introduce electron-withdrawing groups (e.g., Cl) at the indoline ring’s 5-position to enhance reactivity during alkylation .
  • Temperature control : Maintain reaction temperatures between 0–5°C during ethylation to suppress side reactions like over-alkylation .
  • Workup : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from intermediates such as 5-chloroindoline-2,3-dione derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Engineering controls : Use fume hoods with ≥100 fpm face velocity and closed-system reactors to minimize inhalation exposure .
  • PPE : Wear nitrile gloves (≥0.11 mm thickness), safety goggles with side shields, and lab coats. For prolonged exposure, add a NIOSH-approved N95 respirator .
  • Emergency measures : Install eyewash stations and safety showers within 10 seconds of the work area. For spills, neutralize with 5% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can discrepancies between experimental and computational (DFT) data for this compound be resolved?

Answer:

  • Basis set selection : Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to account for electron correlation in the chloro-ethyl substituent .
  • Solvent effects : Incorporate polarizable continuum models (PCM) for non-polar solvents (e.g., chloroform), which mimic experimental dielectric environments .
  • Thermal corrections : Apply Grimme’s D3 dispersion corrections to refine bond lengths within 0.01 Å of SC-XRD data .

Q. What strategies can identify and quantify trace impurities in this compound batches?

Answer:

  • HPLC-DAD/MS : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/0.1% formic acid. Detect impurities at λ = 254 nm and confirm via m/z fragmentation .
  • NMR deconvolution : Apply ¹H-¹³C HSQC to resolve overlapping signals from byproducts like 5-chloro-1-allylindoline-2,3-dione (common in ethylation reactions) .

Q. How does the chloro substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Electronic effects : The 5-Cl group reduces electron density at the indoline ring, directing nucleophiles (e.g., amines) to the 3-keto position. Confirm via Hammett σₚ constants (Cl: σₚ = +0.23) .
  • Steric effects : Ethyl groups at N1 hinder axial attack but favor equatorial substitution. Monitor via kinetic isotope effects (KIE > 1.2 indicates transition-state distortion) .

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of this compound. How can this be investigated?

Answer:

  • TGA/DSC : Perform thermogravimetric analysis under N₂ (10°C/min) to identify decomposition onset. Compare with literature melting points (e.g., 160–165°C for analogues) .
  • Accelerated aging : Store samples at 40°C/75% RH for 28 days. Use LC-MS to detect degradation products like 5-chloroindoline-2,3-dione (hydrolysis of the ethyl group) .

Q. Why do crystallographic studies report varying dihedral angles for the ethyl group in this compound derivatives?

Answer:

  • Packing effects : Ethyl group orientation adjusts to minimize lattice energy. Compare torsion angles in polymorphs (e.g., monoclinic vs. orthorhombic systems) .
  • Dynamic disorder : Use low-temperature (100 K) SC-XRD to resolve static disorder. Refine occupancy factors for overlapping ethyl conformers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.